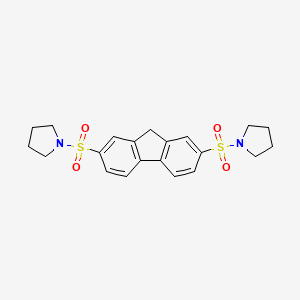

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

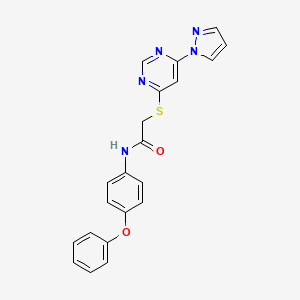

“2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” is a chemical compound with the molecular formula C21H22N2O5S2 . It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring. Attached to this backbone are two pyrrolidin-1-ylsulfonyl groups. Pyrrolidine is a five-membered ring with one nitrogen atom, and a sulfonyl group is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom or group.

Molecular Structure Analysis

The molecular structure of “2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” would be expected to be planar due to the aromatic nature of the fluorene backbone. The pyrrolidin-1-ylsulfonyl groups may add some steric bulk to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene” would be expected to be influenced by the presence of the sulfonyl and pyrrolidine groups. These groups could potentially increase the polarity and solubility of the compound compared to fluorene itself .Applications De Recherche Scientifique

Synthesis and Molecular Structure

Research has focused on synthesizing novel fluorene derivatives for various applications. For example, the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one through Sonogashira coupling reaction has been reported, showcasing the potential of fluorene derivatives in developing complex molecular structures with specific optical properties (Podda et al., 2023).

Electronic and Optical Materials

Fluorene derivatives are pivotal in creating electronic and optical materials. For instance, fluorene-based aromatic polyamides have been synthesized, demonstrating good solubility, thermal stability, and the ability to form transparent, flexible films. These materials have potential applications in electronics and photonics due to their high glass transition temperatures and thermal stability (Hsiao et al., 1999).

Sensors and Imaging

A fluorene derivative was synthesized and characterized for its potential as a fluorescent sensor for pH or pyridinium halide, incorporating a tunable two-input/multi-output system based on a single molecule. This highlights the application of fluorene compounds in developing sophisticated chemical sensors and computing switches (Wang et al., 2005).

Biomedical Applications

Research into fluorene derivatives has also extended into biomedical applications, with studies investigating their cytotoxic effects against cancer cell lines. A fluorene compound demonstrated significant in vitro anticancer activity, suggesting its potential in developing new anticancer agents (Ishak et al., 2019).

Polymer Science

Fluorene units have been incorporated into polyimides and polyamides, yielding materials with remarkable solubility, mechanical strength, and thermal stability. These polymers are promising for advanced applications in coatings, films, and electronics, demonstrating the versatility of fluorene derivatives in material science (Yang et al., 1993).

Propriétés

IUPAC Name |

1-[(7-pyrrolidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c24-28(25,22-9-1-2-10-22)18-5-7-20-16(14-18)13-17-15-19(6-8-21(17)20)29(26,27)23-11-3-4-12-23/h5-8,14-15H,1-4,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVHPUMUFVKZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2534581.png)

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2534585.png)

![2-(2,4-Dichlorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2534588.png)

![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)

![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)

![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)

![Methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534596.png)

![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)